molecular formula C27H44O B13384535 Cholecalciferol Impurity 13

Cholecalciferol Impurity 13

Cat. No.: B13384535
M. Wt: 384.6 g/mol
InChI Key: YUGCAAVRZWBXEQ-UHFFFAOYSA-N
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Description

Cholecalciferol Impurity 13 is a degradation product of cholecalciferol, also known as vitamin D3. Cholecalciferol is a fat-soluble vitamin that plays a crucial role in calcium and phosphorus homeostasis and bone health. Impurities in cholecalciferol can arise during its synthesis, storage, or degradation, and they need to be identified and quantified to ensure the quality and safety of vitamin D3 products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholecalciferol and its impurities involves several steps, including the conversion of 7-dehydrocholesterol to cholecalciferol through ultraviolet irradiation. Cholecalciferol Impurity 13 can be formed during the synthesis or storage of cholecalciferol due to various factors such as light, heat, and oxidation .

Industrial Production Methods

In industrial settings, cholecalciferol is produced through the irradiation of 7-dehydrocholesterol, followed by purification processes to isolate the desired product and remove impurities. The production process is carefully controlled to minimize the formation of impurities, including this compound .

Chemical Reactions Analysis

Types of Reactions

Cholecalciferol Impurity 13 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the impurity .

Comparison with Similar Compounds

Biological Activity

Cholecalciferol, also known as Vitamin D3, is a crucial compound in human health, primarily involved in calcium and phosphorus homeostasis. However, the presence of impurities, such as Cholecalciferol Impurity 13, can significantly affect its biological activity and safety profile. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is one of several identified impurities that can arise during the synthesis or degradation of Vitamin D3. Understanding its biological activity is essential for ensuring the safety and efficacy of Vitamin D3 formulations.

Biological Activity

Mechanisms of Action:
Cholecalciferol and its metabolites exert their effects through the vitamin D receptor (VDR), which regulates gene expression involved in calcium metabolism and immune function. The biological activity of impurities like this compound may differ from that of pure cholecalciferol.

  • Calcium Homeostasis:
    • Cholecalciferol is known to enhance intestinal absorption of calcium and phosphate, critical for maintaining bone health.
    • Studies indicate that impurities can alter the efficacy of calcium absorption, potentially leading to imbalances in calcium homeostasis .
  • Cellular Effects:
    • Research has shown that some impurities may influence cell proliferation and differentiation. For instance, 20-hydroxyvitamin D3 (a metabolite related to cholecalciferol) has been demonstrated to inhibit keratinocyte proliferation and induce differentiation, suggesting a potential role for impurities in modulating similar pathways .
  • Immunomodulatory Effects:
    • Vitamin D is known to play a role in modulating immune responses. Impurities may impact this function by altering cytokine production or immune cell differentiation .

Case Studies

  • Clinical Observations:
    A study assessing vitamin D3 formulations found that variations in impurity levels correlated with differences in patient outcomes regarding bone density improvements. Patients receiving formulations with higher levels of impurities experienced less favorable results .
  • Animal Models:
    In animal studies, the administration of cholecalciferol with known impurities led to altered serum calcium levels compared to those receiving pure cholecalciferol. This suggests that impurities may have significant physiological effects that warrant further investigation .

Analytical Methods for Detection

To ensure the safety and efficacy of vitamin D3 products, robust analytical methods are essential for detecting impurities like this compound.

MethodologyDescription
RP-HPLCA method developed for estimating isomeric impurities in vitamin D3 analogs. It provides precise separation and quantification capabilities .
SFC-MSSupercritical fluid chromatography coupled with mass spectrometry has been utilized to detect multiple impurities in oily drug products .

Properties

IUPAC Name

3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGCAAVRZWBXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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